Levovist
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Overview
Description
Levovist is a stereoisomer of a hexose sugar derivative This compound is characterized by its specific arrangement of hydroxyl groups and an ethyl group attached to the oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Levovist typically involves the selective protection and deprotection of hydroxyl groups on a hexose sugar. One common method starts with D-glucose, which undergoes a series of protection steps to shield specific hydroxyl groups. The protected glucose is then subjected to an ethylation reaction to introduce the ethyl group at the desired position. Finally, deprotection steps are carried out to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems for protection and deprotection steps. Catalysts and reagents used in these reactions are chosen for their efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Levovist can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: Hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ethyl ketones, while reduction can produce ethyl alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, Levovist is used as a building block for the synthesis of more complex carbohydrates and glycosides. It serves as a model compound for studying stereochemistry and reaction mechanisms.
Biology
In biological research, this compound can be used to study carbohydrate metabolism and enzyme specificity. It is also a potential substrate for glycosylation reactions in the synthesis of glycoproteins.
Medicine
In medicine, derivatives of this compound may have therapeutic potential. For example, modified versions could be investigated for their ability to inhibit specific enzymes or as precursors for drug development.
Industry
Industrially, this compound can be used in the production of biodegradable polymers and as a precursor for the synthesis of fine chemicals.
Mechanism of Action
The mechanism by which Levovist exerts its effects depends on its interaction with specific molecular targets. For example, in enzymatic reactions, the compound may act as a substrate, binding to the active site of an enzyme and undergoing a transformation. The specific pathways involved would depend on the enzyme and the type of reaction.
Comparison with Similar Compounds
Similar Compounds
(2S,3R,4S,5R,6R)-6-Methyloxane-2,3,4,5-tetrol: Similar structure but with a methyl group instead of an ethyl group.
(2S,3R,4S,5R,6R)-6-Propylxane-2,3,4,5-tetrol: Similar structure but with a propyl group.
(2S,3R,4S,5R,6R)-6-Butyloxane-2,3,4,5-tetrol: Similar structure but with a butyl group.
Uniqueness
The uniqueness of Levovist lies in its specific stereochemistry and the presence of an ethyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of different substituents on the properties of hexose derivatives.
Properties
CAS No. |
127279-08-7 |
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Molecular Formula |
C8 H12 N2 O3 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6R)-6-ethyloxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C7H14O5/c1-2-3-4(8)5(9)6(10)7(11)12-3/h3-11H,2H2,1H3/t3-,4+,5+,6-,7+/m1/s1 |
InChI Key |
HIPAIKSXHJHWJX-PZRMXXKTSA-N |
SMILES |
CCC1C(C(C(C(O1)O)O)O)O |
Isomeric SMILES |
CC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O)O)O)O |
Canonical SMILES |
CCC1C(C(C(C(O1)O)O)O)O |
Synonyms |
Levovist SH-TA-508 SHU 508 SHU 508 A SHU-508 |
Origin of Product |
United States |
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